molecular formula C15H19NO4 B12988036 (R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

(R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B12988036
M. Wt: 277.31 g/mol
InChI Key: MVHUUGASVWTMMM-CYBMUJFWSA-N
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Description

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is a chiral compound with a pyrrolidine ring structure

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m1/s1

InChI Key

MVHUUGASVWTMMM-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride under basic conditions.

    Formation of the Propanoic Acid Moiety: This can be done through various methods, including the use of Grignard reagents or other carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor technology can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other deprotecting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

    N-Benzyloxycarbonyl-L-proline: A similar compound with a different ring structure.

    N-Benzyloxycarbonyl-D-proline: The enantiomer of N-Benzyloxycarbonyl-L-proline.

Uniqueness

®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This configuration can lead to distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds .

Biological Activity

(R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid, a compound featuring a pyrrolidine ring with a benzyloxycarbonyl group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of (R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is C14H17NO4, with a molecular weight of approximately 263.29 g/mol. The compound can be synthesized through several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved by cyclization reactions involving amino acids or amines.
  • Introduction of the Benzyloxycarbonyl Group : This is typically done using benzyl chloroformate in the presence of a base like triethylamine.
  • Final Esterification : The hydroxyl group on the pyrrolidine ring is esterified with methanesulfonyl chloride to yield the final product.

Biological Mechanisms

The biological activity of (R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is primarily attributed to its interaction with various molecular targets:

  • PARP Inhibition : Research indicates that compounds similar to this structure have shown promising results as inhibitors of Poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. In vitro studies have demonstrated that certain derivatives exhibit IC50 values as low as 4 nM against PARP-1 and PARP-2, indicating potent anticancer activity .
  • Cell Proliferation Effects : Compounds derived from this structure have been tested for their effects on cell proliferation in various cancer cell lines. For instance, specific derivatives demonstrated enhanced cytotoxicity compared to established drugs like veliparib and olaparib .

Case Studies and Research Findings

Several studies have explored the biological activities associated with (R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid and its analogs:

StudyFindings
PARP Inhibition Assay Compounds exhibited IC50 values near or lower than 10 nM, demonstrating significant inhibition potency against PARP enzymes .
Cell Proliferation Assay Certain derivatives showed lower IC50 values in cancer cell lines MDA-MB-436 and CAPAN-1, indicating higher activity compared to standard treatments .
Molecular Docking Studies Docking studies revealed critical interactions with amino acid residues in the binding pocket of PARP enzymes, elucidating the structure-activity relationship and guiding further optimization .

Applications in Medicinal Chemistry

The potential applications of (R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid extend beyond basic research:

  • Anticancer Therapeutics : Due to its role as a PARP inhibitor, this compound is being investigated for use in cancer therapies, particularly in tumors exhibiting defects in DNA repair mechanisms.
  • Biological Probes : The compound can serve as a useful tool for studying enzyme mechanisms and protein-ligand interactions due to its ability to selectively target specific pathways .

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